3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Overview
Description
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a sulfonylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-{[(4-Ethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can influence its steric and electronic properties, potentially leading to unique interactions with biological targets and different reactivity compared to its analogs .
Biological Activity
The compound 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family, notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a carboxylic acid group and a sulfonamide moiety. The presence of the isopropylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Formula
- Molecular Formula : C13H15N1O3S2
- CAS Number : 175201-89-5
Structural Representation
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds structurally related to thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that various thiophene derivatives possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted the ability of certain thiophene-based compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of thiophene derivatives. These compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models . This property could make them candidates for treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiophene derivatives, including those similar to this compound. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .
Study 3: Inflammatory Response Modulation
A study examining the anti-inflammatory effects of thiophene derivatives demonstrated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a mechanism by which these compounds might mitigate inflammatory responses .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9(2)10-3-5-11(6-4-10)21(18,19)15-12-7-8-20-13(12)14(16)17/h3-9,15H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRORHOEQDBFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.